

# Spectroscopic Profile of Dihydrocaffeic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Dihydrocaffeic Acid

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## Introduction

**Dihydrocaffeic acid** (3-(3,4-dihydroxyphenyl)propanoic acid), a metabolite of caffeic acid, is a phenolic compound recognized for its antioxidant properties.[1] It is found in various natural sources, including black olives and certain medicinal plants, and is also a significant metabolite formed by intestinal microbiota from dietary polyphenols.[2] The structural elucidation and purity assessment of **dihydrocaffeic acid** are critically dependent on modern spectroscopic techniques. This guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols for researchers in natural product chemistry, pharmacology, and drug development.

## Chemical Structure

- IUPAC Name: 3-(3,4-dihydroxyphenyl)propanoic acid[1]
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>O<sub>4</sub>[3]
- Molecular Weight: 182.17 g/mol [2][3]
- SMILES: C1=CC(=C(C=C1CCC(=O)O)O)O[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. For **dihydrocaffeic acid**, <sup>1</sup>H and <sup>13</sup>C NMR provide definitive structural

information.

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **dihydrocaffeic acid** reveals signals corresponding to the aromatic protons on the catechol ring and the aliphatic protons of the propanoic acid side chain. The chemical shifts can vary slightly depending on the solvent used.

Table 1: <sup>1</sup>H NMR Chemical Shift Data for **Dihydrocaffeic Acid**

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent	Reference
H-2'	~6.71	d	2.0	DMSO-d <sub>6</sub>	[4]
H-5'	~6.65	d	8.0	DMSO-d <sub>6</sub>	[4]
H-6'	~6.55	dd	8.0, 2.0	DMSO-d <sub>6</sub>	[4]
H-α (CH <sub>2</sub> )	~2.70	t	7.6	DMSO-d <sub>6</sub>	[4]
H-β (CH <sub>2</sub> )	~2.42	t	7.6	DMSO-d <sub>6</sub>	[4]
Ar-H	6.89, 6.88, 6.82, 6.81	m	-	Water	[1]
Ar-H	6.73, 6.71	m	-	Water	[1]
CH <sub>2</sub>	2.99, 2.97, 2.96	m	-	Water	[1]

Note: Assignments are based on typical spectra. ' indicates protons on the aromatic ring. α and β refer to the carbons on the propanoic acid chain relative to the carboxyl group.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: <sup>13</sup>C NMR Chemical Shift Data for **Dihydrocaffeic Acid**

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)	Solvent
C-1'	132.8	DMSO-d <sub>6</sub>
C-2'	116.5	DMSO-d <sub>6</sub>
C-3'	145.1	DMSO-d <sub>6</sub>
C-4'	143.8	DMSO-d <sub>6</sub>
C-5'	115.5	DMSO-d <sub>6</sub>
C-6'	119.3	DMSO-d <sub>6</sub>
C=O (Carboxyl)	174.2	DMSO-d <sub>6</sub>
C- $\alpha$ (CH <sub>2</sub> )	35.8	DMSO-d <sub>6</sub>
C- $\beta$ (CH <sub>2</sub> )	30.1	DMSO-d <sub>6</sub>

Note: Data is compiled based on typical values for dihydrocinnamic acid derivatives and related phenolic acids.[\[5\]](#)

## Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of phenolic acids like **dihydrocaffeic acid**.[\[6\]](#)[\[7\]](#)

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **dihydrocaffeic acid** sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or D<sub>2</sub>O). DMSO-d<sub>6</sub> is commonly used for phenolic acids as it effectively solubilizes the compound and allows for the observation of hydroxyl protons.[\[6\]](#)[\[8\]](#)
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ( $\delta = 0.00$  ppm).
- **Instrumentation:** Acquire spectra on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for <sup>1</sup>H NMR.[\[6\]](#)[\[9\]](#)
- **<sup>1</sup>H NMR Acquisition:**

- Set the spectral width to approximately 12-16 ppm.
- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Apply a relaxation delay (D1) of 1-5 seconds between pulses to ensure quantitative integrity if required.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - A higher number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the <sup>13</sup>C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.<sup>[10][11]</sup>

## IR Spectroscopic Data

The IR spectrum of **dihydrocaffeic acid** shows characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), aromatic (C=C), and C-H bonds.

Table 3: Key IR Absorption Bands for **Dihydrocaffeic Acid**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Reference
~3400-3200	O-H stretch (broad)	Phenolic -OH	[3]
~3000-2500	O-H stretch (very broad)	Carboxylic acid -OH	[3]
~2930	C-H stretch	Aliphatic CH <sub>2</sub>	[3]
~1700	C=O stretch	Carboxylic acid C=O	[3][4]
~1600, ~1520	C=C stretch	Aromatic Ring	[3]
~1440	C-H bend	Aliphatic CH <sub>2</sub>	[3]
~1280	C-O stretch / O-H bend	Carboxylic acid/Phenol	[3]

## Experimental Protocol for IR Spectroscopy

Infrared spectra can be obtained for solid or liquid samples. For a solid powder like **dihydrocaffeic acid**, the following methods are common.[12][13]

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of the dry **dihydrocaffeic acid** sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
  - Transfer the fine powder into a pellet-forming die.
  - Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[10\]](#)
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal) first.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software automatically subtracts the background to produce the final spectrum. The typical scanning range is 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

## Mass Spectrometry Data

**Dihydrocaffeic acid** is often analyzed using electrospray ionization (ESI), typically in negative ion mode, which readily deprotonates the acidic phenolic and carboxylic acid groups.[\[14\]](#)[\[15\]](#)

Table 4: Mass Spectrometry Data for **Dihydrocaffeic Acid**

m/z (Daltons)	Ion	Ionization Mode	Interpretation	Reference
183.0652	$[M+H]^+$	ESI-Positive	Protonated molecular ion	[15]
182	$[M]^{\bullet+}$	EI	Molecular ion (Electron Ionization)	[16]
181.0495	$[M-H]^-$	ESI-Negative	Deprotonated molecular ion	[14][15]
137	$[M-H-CO_2]^-$ or $[M-H-44]^-$	ESI-Negative	Loss of carbon dioxide from the deprotonated molecule	[14][15]
123	$[M-COOH-H_2]^{\bullet+}$	EI	Major fragment ion (base peak)	[16]

## Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing phenolic acids in complex mixtures and for obtaining high-resolution mass data.[15][17]

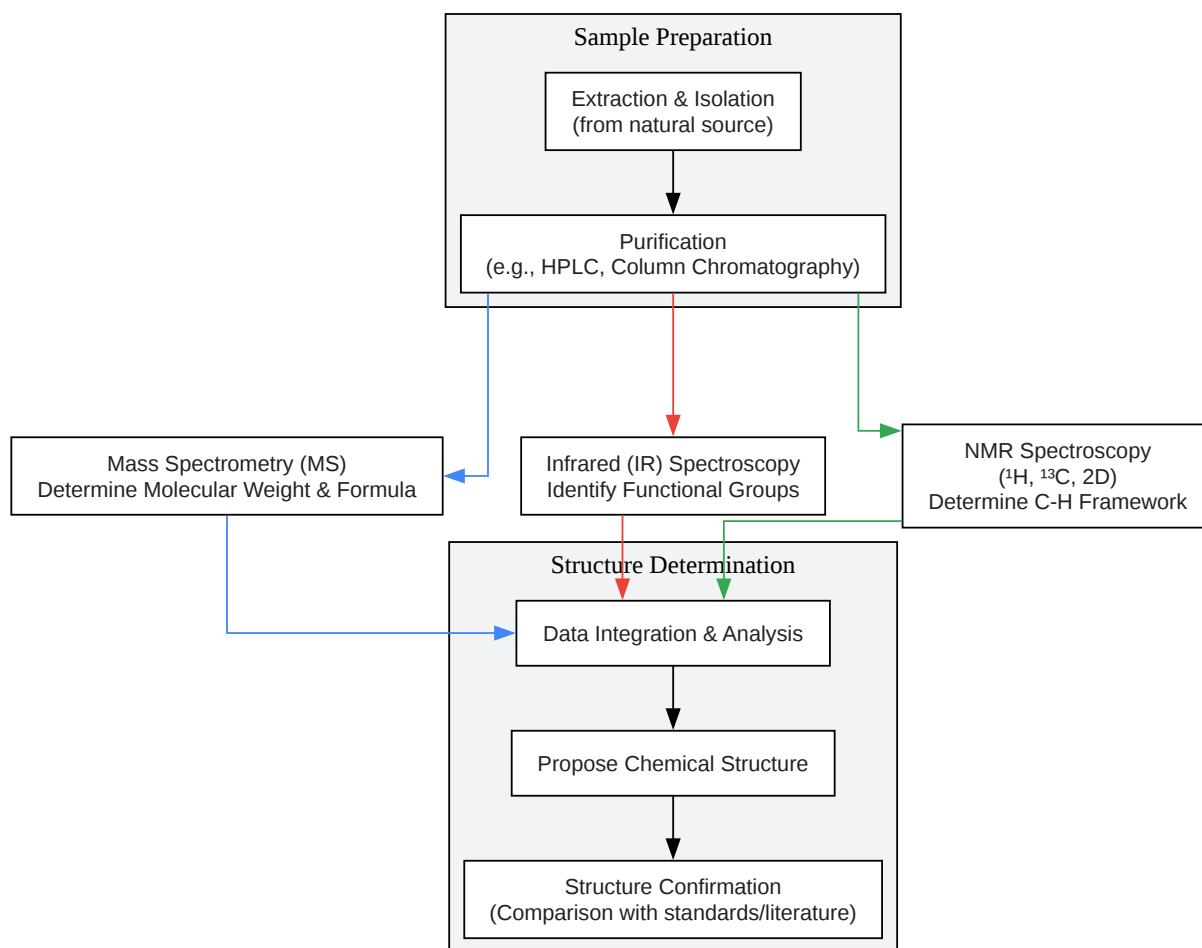
- Sample Preparation:
  - Dissolve the **dihydrocaffeic acid** sample in a suitable solvent compatible with the mobile phase, such as methanol or an acetonitrile/water mixture, to a concentration of approximately 1-10 µg/mL.
  - Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
- Chromatographic Separation (LC):
  - Column: Use a reverse-phase column (e.g., C18, 2.1 mm x 100 mm, 1.7 µm particle size). [15]

- Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.[\[15\]](#)
- Gradient Program: A typical gradient might run from 5-95% B over 10-15 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5  $\mu$ L.
- Mass Spectrometry (MS):
  - Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to capture all relevant ions.
  - Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is used for accurate mass measurements.[\[15\]](#)
  - Data Acquisition: Acquire full scan data over a mass range of  $m/z$  50-500. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g.,  $m/z$  181) and fragmenting it using collision-induced dissociation (CID).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like **dihydrocaffeic acid** using the spectroscopic techniques described.





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Caption: Workflow for the isolation and structural elucidation of **dihydrocaffeic acid**.

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